Cas no 1706151-50-9 (N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide)

N1-(2-(シクロヘキス-1-エン-1-イル)エチル)-N2-(2-(2-フルオロフェニル)-2-メトキシプロピル)オキサラミドは、高度に特異的な構造を有する有機化合物です。本化合物は、オキサラミド骨格を中心に、シクロヘキセン環とフルオロフェニル基を組み合わせたユニークな設計が特徴です。この分子構造により、特定の受容体や酵素に対する選択的な相互作用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、2-メトキシプロピル基が膜透過性を最適化しています。医薬品中間体や生物活性化合物としての応用可能性が注目されており、創薬研究における有用なツール化合物としての利用が期待されています。

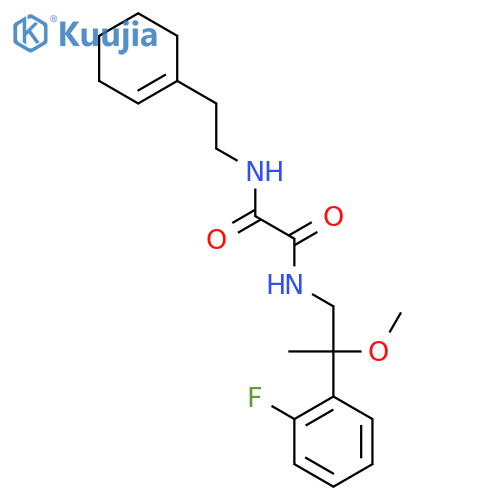

1706151-50-9 structure

商品名:N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide 化学的及び物理的性質

名前と識別子

-

- N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide

- AKOS024891879

- F6452-0411

- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide

- N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide

- 1706151-50-9

-

- インチ: 1S/C20H27FN2O3/c1-20(26-2,16-10-6-7-11-17(16)21)14-23-19(25)18(24)22-13-12-15-8-4-3-5-9-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3,(H,22,24)(H,23,25)

- InChIKey: XAGHHUPJBJEAFJ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C(C)(CNC(C(NCCC1=CCCCC1)=O)=O)OC

計算された属性

- せいみつぶんしりょう: 362.20057089g/mol

- どういたいしつりょう: 362.20057089g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 523

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6452-0411-10mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-40mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-3mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-25mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-15mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-5μmol |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-5mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-50mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-2mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F6452-0411-20mg |

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-fluorophenyl)-2-methoxypropyl]ethanediamide |

1706151-50-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide 関連文献

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1706151-50-9 (N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 13769-43-2(potassium metavanadate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量